2-(4-(Allylamino)-2-chloro-5-nitrophenyl)acetic acid
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Overview
Description
2-(4-(Allylamino)-2-chloro-5-nitrophenyl)acetic acid is an organic compound characterized by its unique structure, which includes an allylamino group, a chloro substituent, and a nitro group attached to a phenyl ring, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Allylamino)-2-chloro-5-nitrophenyl)acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the nitration of a chlorobenzene derivative to introduce the nitro group. This is followed by a substitution reaction to introduce the allylamino group. The final step involves the introduction of the acetic acid moiety through a carboxylation reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Allylamino)-2-chloro-5-nitrophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The allylamino group can be oxidized to form different derivatives.
Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can yield various substituted phenylacetic acids.
Scientific Research Applications
2-(4-(Allylamino)-2-chloro-5-nitrophenyl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-(Allylamino)-2-chloro-5-nitrophenyl)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The allylamino group can form covalent bonds with proteins or nucleic acids, affecting their function. The chloro substituent can participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Amino-2-chloro-5-nitrophenyl)acetic acid: Similar structure but with an amino group instead of an allylamino group.
2-(4-(Methylamino)-2-chloro-5-nitrophenyl)acetic acid: Contains a methylamino group instead of an allylamino group.
2-(4-(Ethylamino)-2-chloro-5-nitrophenyl)acetic acid: Contains an ethylamino group instead of an allylamino group.
Uniqueness
The presence of the allylamino group in 2-(4-(Allylamino)-2-chloro-5-nitrophenyl)acetic acid provides unique reactivity and potential biological activity compared to its similar compounds. This structural feature allows for specific interactions with biological targets and can influence the compound’s overall chemical behavior.
Properties
IUPAC Name |
2-[2-chloro-5-nitro-4-(prop-2-enylamino)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O4/c1-2-3-13-9-6-8(12)7(5-11(15)16)4-10(9)14(17)18/h2,4,6,13H,1,3,5H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLROALYYYDAFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C(C=C(C(=C1)Cl)CC(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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